2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride
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Description
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C25H27ClN4O4S2 and its molecular weight is 547.09. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is the Peroxisome proliferator-activated receptor delta (PPARδ) . PPARδ is a nuclear receptor that plays a crucial role in regulating cellular metabolism, including lipid metabolism, glucose homeostasis, and inflammation .
Mode of Action
The compound interacts with its target, PPARδ, by binding to it .
Biochemical Pathways
The interaction of this compound with PPARδ affects the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Pharmacokinetics
The compound’s bioavailability is likely to be influenced by factors such as absorption, distribution, metabolism, and excretion .
Result of Action
Its interaction with pparδ is likely to result in changes in the regulation of genes involved in lipid metabolism, glucose homeostasis, and inflammation .
Biological Activity
The compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural arrangement that includes:
- Dihydroisoquinoline moiety : Known for its biological significance in various pharmacological activities.
- Sulfonyl group : Often involved in the formation of covalent bonds with proteins.
- Thieno[2,3-c]pyridine framework : Associated with diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the hydrophobic interactions provided by the thieno-pyridine structure can modulate protein functions. This interaction can lead to alterations in cellular signaling pathways and gene expression.
Anticancer Activity
Recent studies have indicated that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance:
- In vitro studies : Compounds related to this structure have shown antiproliferative effects against various cancer cell lines including HepG2 (liver cancer), U251 (brain cancer), and A549 (lung cancer) cells .
- Mechanism : These compounds often inhibit tubulin polymerization, disrupt microtubule networks, and induce apoptosis through upregulation of apoptotic markers such as cleaved PARP-1 and caspase-3 .
Anti-inflammatory Effects
Research has suggested that compounds containing the thieno-pyridine structure may exhibit anti-inflammatory properties by modulating pathways involved in lipid metabolism and inflammatory responses. For example:
- PPARδ interaction : Compounds similar to this one have been shown to influence the peroxisome proliferator-activated receptor delta (PPARδ), which plays a critical role in regulating inflammation .
Case Studies
Properties
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O4S2.ClH/c1-28-12-11-20-21(15-28)34-25(22(20)23(26)30)27-24(31)17-6-8-19(9-7-17)35(32,33)29-13-10-16-4-2-3-5-18(16)14-29;/h2-9H,10-15H2,1H3,(H2,26,30)(H,27,31);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPUYOAJNPZHMNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27ClN4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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